Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo-
Description
Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo- (hereafter referred to as the target compound) is a bicyclic heterocyclic compound featuring a partially hydrogenated benzo[b]thiophene core. The structure includes a ketone group at position 4 (4-oxo) and an acetic acid substituent at position 2. This scaffold is chemically versatile, enabling modifications for diverse pharmacological and material science applications. The tetrahydro ring system reduces aromaticity, enhancing solubility and conformational flexibility compared to fully aromatic analogs .
The compound’s synthesis typically involves cyclization reactions of thiophene derivatives, as evidenced by methods using thien-2-yl-(CH₂)₃CO₂H precursors . Its reactivity is influenced by the electron-withdrawing ketone and the electron-donating tetrahydro ring, making it a key intermediate for functionalization at positions 2 and 3 .
Properties
IUPAC Name |
2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c11-8-2-1-3-9-7(8)4-6(14-9)5-10(12)13/h4H,1-3,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSHHYNGUYKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)CC(=O)O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base to form a cyclohexenone intermediate. This intermediate then undergoes a cyclization reaction with sulfur to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo- is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and acetic acid moieties. These interactions can modulate biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of benzo[b]thiophene derivatives with modifications in ring saturation, substituent groups, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Benzo[b]thiophene Derivatives
Key Findings from Comparative Analysis
Structural Flexibility vs. Activity :
- The target compound’s tetrahydro-4-oxo core enhances solubility but reduces π-π stacking interactions compared to fully aromatic analogs like 7e. This difference impacts receptor binding; for example, 7e’s arylpiperazine group achieves micromolar affinity for 5-HT₁A receptors due to optimized lipophilicity and hydrogen bonding .
- Substituents at position 3 (e.g., carboxamide in compound 7, ester in compound 9) modulate target selectivity. The trifluoroacetyl group in compound 7 enhances metabolic stability, while the ethoxycarbonyl group in compound 9 improves membrane permeability .
Biological Applications: Antimicrobial Activity: Derivatives with thiazolidinone moieties (e.g., compound in ) exhibit broad-spectrum activity by disrupting bacterial cell wall synthesis . CNS Targeting: Arylpiperazine-substituted derivatives (e.g., 7e) are prioritized for neuropsychiatric disorders due to their serotonin receptor modulation . Antitubercular Potential: Molecular docking studies highlight benzo[b]thiophene carboxamides (e.g., compound 16 in ) as DprE1 enzyme inhibitors, a key target in Mycobacterium tuberculosis .
Synthetic Accessibility :
- The target compound serves as a scaffold for microwave-assisted Michael additions () and solution-phase parallel synthesis (), enabling rapid diversification. In contrast, star-shaped benzo[b]thiophenes (e.g., in ) require multistep syntheses for organic electronics, limiting scalability .
Research Implications and Gaps
- Pharmacokinetic Optimization : While the target compound’s acetic acid group improves water solubility, its carboxylic acid moiety may limit blood-brain barrier penetration. Neutral esters (e.g., methyl or ethyl) in analogs like compound 9 balance solubility and bioavailability .
- Unexplored Activities: The antitubercular and anticancer potentials of tetrahydro-4-oxo derivatives remain underexplored compared to their aromatic counterparts. Further in vivo studies are needed to validate docking predictions .
Biological Activity
Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo- is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of the Compound
- Chemical Structure : The compound features a fused thiophene and benzene ring structure with an acetic acid moiety.
- Molecular Formula : CHOS
- CAS Number : 158094-25-8
The biological activity of Benzo[b]thiophene-2-acetic acid is believed to arise from its ability to interact with various biological targets through:
- Non-covalent Interactions : These include hydrogen bonding, hydrophobic interactions, and van der Waals forces which may facilitate binding to proteins or nucleic acids.
Pharmacokinetics
Currently, detailed pharmacokinetic data such as absorption, distribution, metabolism, and excretion (ADME) profiles remain largely unexplored. The stability and half-life of this compound in biological systems are also not well-documented.
Biological Activities
Research indicates that Benzo[b]thiophene-2-acetic acid exhibits several promising biological activities:
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance:
- Antibacterial Activity : Some derivatives showed effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that substituents on the aromatic rings enhance activity .
Anticancer Activity
Research has indicated potential anticancer properties linked to the compound's structural features:
- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines with IC values in the low micromolar range .
Anti-inflammatory Effects
Compounds similar to Benzo[b]thiophene have been explored for their anti-inflammatory effects. The presence of specific functional groups may contribute to this activity by modulating inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of Benzo[b]thiophene derivatives:
- Study on Antimicrobial Activity : A derivative displayed significant antibacterial activity against Staphylococcus aureus with an IC value comparable to standard antibiotics. This suggests potential for development as a therapeutic agent in treating infections .
- Cytotoxicity Against Cancer Cell Lines : A study reported that specific derivatives exhibited cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cell lines, indicating their potential as anticancer agents .
- Anti-inflammatory Research : Investigations into related compounds have shown that they can inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic use in inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | Structure | Anticancer |
| Benzothiazine Derivatives | Structure | Antimicrobial, Anti-inflammatory |
Benzo[b]thiophene-2-acetic acid is unique due to its specific substitution pattern and the presence of both a thiophene ring and an acetic acid moiety. This combination provides distinct chemical and biological properties compared to other similar compounds .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Benzo[b]thiophene-2-acetic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of thiophene precursors with acetic acid derivatives. Key steps include:
- Cyclization : Using catalysts like Pd or Cu under controlled temperatures (80–120°C) to form the benzothiophene core .
- Acetic Acid Functionalization : Coupling via nucleophilic substitution or ester hydrolysis, requiring anhydrous solvents (e.g., THF, DMF) and inert atmospheres .
- Optimization : Reaction time and solvent polarity significantly impact yield. For example, THF improves solubility of intermediates, while DMF accelerates coupling .
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
- Methodological Answer :
- Chromatography : HPLC with C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>98%) .
- Spectroscopy : H NMR (δ 2.5–3.0 ppm for tetrahydro ring protons; δ 12.1 ppm for carboxylic acid) and FT-IR (1700–1750 cm for C=O stretches) confirm functional groups .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H] at m/z 238.06) .
Q. What are the standard protocols for characterizing thermal stability and crystallinity?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Heating rates of 10°C/min under nitrogen to detect melting points (e.g., 192–196°C for similar benzothiophenes) .
- X-ray Diffraction (XRD) : Analyze crystal lattice parameters (e.g., monoclinic P2/c space group for tetrahydro derivatives) .
Advanced Research Questions
Q. How does fluorination at specific positions (e.g., 6,7-positions) enhance biological activity, and what analytical methods validate these effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Fluorine at 6,7-positions increases lipophilicity and metabolic stability. Compare IC values in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
- Analytical Validation :
- F NMR to confirm substitution patterns.
- Molecular docking (e.g., AutoDock Vina) to simulate binding affinity changes .
- Biological Testing : In vitro cytotoxicity (MTT assays) against cancer cell lines (e.g., HeLa, MCF-7) to quantify potency improvements .
Q. How can contradictory data on the compound’s estrogenic activity be resolved?
- Methodological Answer :
- Assay Standardization : Use reporter gene assays (e.g., ERα-CALUX) with 17β-estradiol as a positive control to minimize variability .
- Metabolite Analysis : LC-MS/MS to identify active metabolites that may contribute to discrepancies .
- Cross-Study Comparison : Evaluate solvent effects (e.g., DMSO vs. ethanol) and cell lines (e.g., MCF-7 vs. Ishikawa) in published data .
Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Salt Formation : Synthesize sodium or potassium salts via base hydrolysis (e.g., NaOH in ethanol) .
- Nanoparticle Encapsulation : Use PLGA polymers (50:50 lactide:glycolide) with sonication to achieve <200 nm particle size .
- Co-solvent Systems : Test PEG-400/water mixtures (up to 30% PEG) to enhance aqueous solubility without precipitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
